2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic system, and it is substituted with benzyl and fluorobenzyl groups.
Preparation Methods
The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step may involve nucleophilic substitution reactions where a benzyl halide reacts with the pyrrolo[2,3-c]pyridine intermediate.
Introduction of the fluorobenzyl group: Similar to the benzyl group introduction, this step may involve nucleophilic substitution reactions with a fluorobenzyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Cancer Research: Due to its potential inhibitory activity against certain kinases, the compound is investigated for its anti-cancer properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This can lead to the modulation of downstream signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a fused bicyclic system and are studied for their biological activities.
Fluorobenzyl-substituted compounds: Compounds with fluorobenzyl groups are known for their enhanced biological activity and stability.
Benzyl-substituted compounds: Benzyl groups are commonly used in medicinal chemistry to improve the pharmacokinetic properties of compounds.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-20-8-6-17(7-9-20)14-25-21(28)16-27-13-11-19-10-12-26(22(19)23(27)29)15-18-4-2-1-3-5-18/h1-13H,14-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPAGEJURYTXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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